molecular formula C8H4BrFN2O2 B12097386 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Cat. No.: B12097386
M. Wt: 259.03 g/mol
InChI Key: LNKYTFKZUDUXDM-UHFFFAOYSA-N
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Description

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (0-5°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Comparison: Compared to its similar compounds, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-2-12-5(3-4)11-6(7(12)10)8(13)14/h1-3H,(H,13,14)

InChI Key

LNKYTFKZUDUXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2F)C(=O)O)C=C1Br

Origin of Product

United States

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